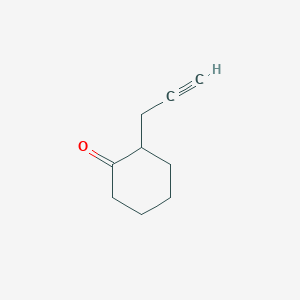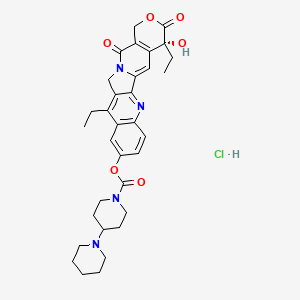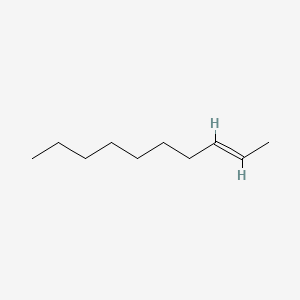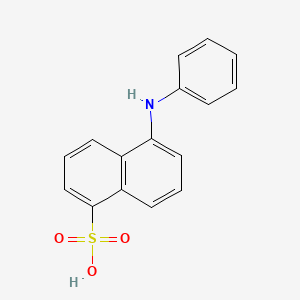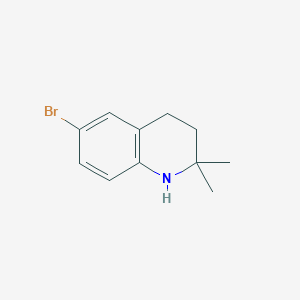
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 199186-78-2 . It has a molecular weight of 240.14 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,13H,5-6H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Efficient and Selective Synthesis of Quinoline Derivatives : This study details the bromination reaction of 1,2,3,4-tetrahydroquinoline to synthesize valuable derivatives like 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. These derivatives have potential applications in creating various novel trisubstituted quinoline derivatives (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Synthesis of 6-bromo-4-iodoquinoline : In this research, this compound serves as an intermediate in the synthesis of 6-bromo-4-iodoquinoline, a key component for producing biologically active compounds like GSK2126458 (Wang, Guo, Wang, Ouyang, & Wang, 2015).
Synthesis of Novel Cyano Quinoline Derivatives : The conversion of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline into cyano derivatives via copper-assisted nucleophilic substitution reactions highlights the chemical versatility of these compounds (Ökten & Çakmak, 2015).
Biological Activity Studies
- Synthesis and Biological Activity of Certain Derivatives : This study focuses on synthesizing derivatives of 6-bromo-1,2,3,4-tetrahydroquinazoline, exploring their potential biological activity. The research contributes to the development of compounds with possible pharmaceutical applications (Khalifa, Osman, Ibrahim, el Rahman, Ossman, & Ismail, 1982).
Chemical Reactivity and Interactions
Preparation and Chemistry of 2,2-Dimethyl-1,2-Dihydroquinolines : This paper demonstrates the reactivity of the double bond in 6-substituted-2,2-dimethyl-1,2,3,4-tetrahydroquinolines, providing insight into the chemical behavior and potential applications of these compounds (Williamson & Ward, 2005).
Bromophenols Coupled with Nucleoside Bases and Brominated Tetrahydroisoquinolines : This research presents new brominated 1,2,3,4-tetrahydroisoquinolines, expanding the understanding of these compounds' potential in the development of novel molecular structures (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLUTMFPJMIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(N1)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



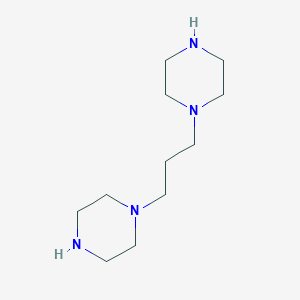

![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)
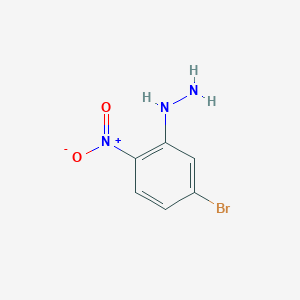
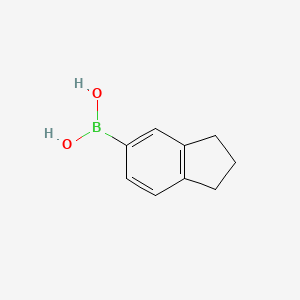
![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)
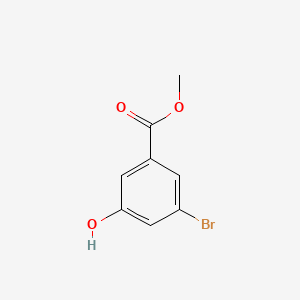
![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)
